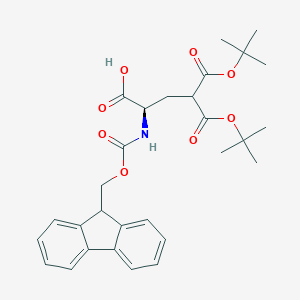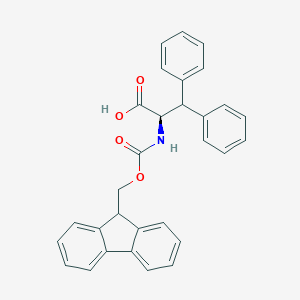
FMOC-CYS(ME)-OH
Übersicht
Beschreibung
Fmoc-S-Methyl-L-Cysteine is a derivative of L-Cysteine, a non-essential α-amino acid that is biosynthesized in humans . It is a reactive thiol that can be used for the synthesis of peptides and proteins .
Synthesis Analysis
Fmoc-L-cysteine is synthesized by hydrothiolation of L-cysteine with 3-mercaptopropionic acid, which leads to the formation of a disulfide bond . A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters has been reported .
Molecular Structure Analysis
The molecular formula of Fmoc-S-Methyl-L-Cysteine is C19H19NO4S . The InChI is InChI=1S/C19H19NO4S/c1-25-11-17 (18 (21)22)20-19 (23)24-10-16-14-8-4-2-6-12 (14)13-7-3-5-9-15 (13)16/h2-9,16-17H,10-11H2,1H3, (H,20,23) (H,21,22)/t17-/m0/s1 . The Canonical SMILES is CSCC (C (=O)O)NC (=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .
Chemical Reactions Analysis
Fmoc-L-cysteine is a reactive thiol that can be used for the synthesis of peptides and proteins . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc-S-Methyl-L-Cysteine is a white powder with a melting point of 114 - 145 °C . The optical rotation is [a]D20 = -45 ± 2 º (C=1 in DMF) . The molecular weight is 357.4 g/mol .
Wissenschaftliche Forschungsanwendungen
Festphasenpeptidsynthese (SPPS)
Fmoc-S-Methyl-L-Cystein: spielt eine entscheidende Rolle in der SPPS, einer weit verbreiteten Methode zur Herstellung pharmazeutischer Peptide . Die Fmoc-Gruppe schützt die Aminosäure während des Syntheseprozesses, und ihre Entfernung ist ein kritischer Schritt. Forscher erforschen nachhaltigere Alternativen zu herkömmlichen Reagenzien für die Fmoc-Entfernung, um die SPPS-Protokolle zu begrünen .
Entwicklung therapeutischer Peptide
Peptide haben verschiedene biologische Aktivitäten, was sie für die Arzneimittelentwicklung bedeutsam macht. Synthetische Peptide, die häufig die Verwendung von Fmoc-geschützten Aminosäuren wie FMOC-CYS(ME)-OH erfordern, werden in Studien im Zusammenhang mit Zellsignalgebung, der Entwicklung epitop-spezifischer Antikörper und als Biomarker für Krankheiten eingesetzt .
Mechanistische Studien in der Peptidsynthese
Das Verständnis der Mechanismen, die an der Peptidbindungsbildung beteiligt sind, und die Rolle verschiedener Schutzgruppen, einschließlich Fmoc, ist für die Optimierung von Synthesestrategien unerlässlich. This compound kann in mechanistischen Studien verwendet werden, um die Effizienz der Peptidsynthese zu verbessern .
Materialwissenschaftliche Anwendungen
Aufgrund ihrer Selbstorganisationseigenschaften gewinnen Peptide in der Materialwissenschaft zunehmend an Bedeutung. Fmoc-geschützte Aminosäuren wie this compound werden verwendet, um Peptide zu synthetisieren, die neuartige Materialien mit einzigartigen Eigenschaften bilden können .
Analyse der Peptidstruktur und -funktion
Größere Mengen an Peptiden werden für die NMR-Strukturforschung oder Interaktionsstudien zwischen Peptiden und anderen Molekülen benötigt. Fmoc-S-Methyl-L-Cystein wird bei der Synthese von Peptiden für solche analytischen Zwecke verwendet .
Grüne Chemie in der Peptidsynthese
Das Gebiet der grünen Chemie zielt darauf ab, die Umweltbelastung chemischer Prozesse zu minimieren. Die Verwendung von this compound in der Peptidsynthese steht im Einklang mit diesen Prinzipien, indem sie möglicherweise den Lösungsmittelverbrauch und die Abfallproduktion bei SPPS reduziert .
Safety and Hazards
Fmoc-S-Methyl-L-Cysteine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Wirkmechanismus
Target of Action
FMOC-CYS(ME)-OH, also known as Fmoc-S-Methyl-L-Cysteine or FMOC-S-METHYL-L-CYSETEINE, is primarily used in the field of peptide synthesis . Its primary targets are the peptide sequences that are being synthesized .
Mode of Action
The compound operates through a mechanism known as native chemical ligation (NCL), which is a method for creating peptide bonds . The Fmoc group in the compound acts as a protective group for the amino acid during the synthesis process . This protection allows for the controlled addition of amino acids to the growing peptide chain .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of peptide sequences . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide sequence . The compound’s action can influence the structure and function of the synthesized peptides .
Result of Action
The result of this compound’s action is the successful synthesis of peptide sequences . By protecting the amino acid during synthesis, the compound allows for the controlled growth of the peptide chain . This can result in the creation of peptides with specific structures and functions .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the compound’s efficacy and stability .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNJDZVHMNQAGO-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427159 | |
| Record name | Fmoc-S-Methyl-L-Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138021-87-1 | |
| Record name | Fmoc-S-Methyl-L-Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















